Hematoporphyrin hydrochloride

描述

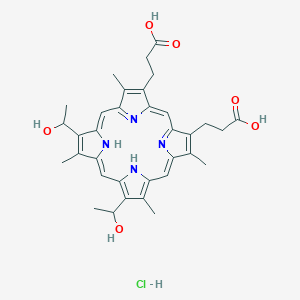

Hematoporphyrin hydrochloride (Hematoporphyrin IX dihydrochloride) is a first-generation porphyrin-based photosensitizer (PS) used in photodynamic therapy (PDT). Structurally, it consists of a tetrapyrrole macrocycle with two vinyl and two propionic acid substituents, forming a hydrophilic molecule . Upon intravenous administration and subsequent exposure to red light (typically 630 nm), it generates reactive oxygen species (ROS), leading to apoptosis in tumor cells such as U87 gliomas . Clinical studies demonstrate its efficacy in treating cutaneous, subcutaneous, and deep-seated malignancies, including breast, colon, and prostate cancers, with response rates exceeding 98% in early trials .

准备方法

Synthetic Routes for Hematoporphyrin Hydrochloride

Acid-Catalyzed Formation from Hematoporphyrin

This compound is typically synthesized by treating hematoporphyrin, a naturally derived porphyrin, with hydrochloric acid (HCl). The reaction involves protonation of the porphyrin’s pyrrolic nitrogen atoms, followed by salt formation with chloride ions. A representative protocol derived from industrial practices involves:

-

Dissolving hematoporphyrin in a mixed solvent system of glacial acetic acid and sulfuric acid to enhance solubility .

-

Gradual addition of concentrated HCl under controlled temperature (20–25°C) to avoid side reactions.

-

Stirring for 1–2 hours to ensure complete protonation and salt formation .

Critical Parameters :

-

Acid Concentration : Excess HCl (>6 M) ensures quantitative conversion but risks porphyrin degradation.

-

Temperature : Elevated temperatures (>30°C) promote aggregation, necessitating strict thermal control .

Industrial-Scale Production and Purification

Filtration and pH-Dependent Aggregation

Post-synthesis purification is essential to remove unreacted hematoporphyrin and acidic byproducts. The patented method described in US4866168A highlights:

-

Adjusting the solution pH to 9.5 using sodium hydroxide, inducing aggregation of high-molecular-weight species .

-

Filtering through a 10,000 molecular weight cutoff (MWCO) membrane (e.g., MilliPore Pellicon) to retain this compound aggregates .

-

Washing with deionized water until the filtrate reaches neutral pH, followed by lyophilization to yield a crystalline orange-red powder .

Table 1: Purification Efficiency vs. pH

| pH Range | Aggregate Retention (%) | Impurity Removal (%) |

|---|---|---|

| 6.5–7.5 | 65–70 | 40–50 |

| 9.0–10.0 | >95 | >90 |

Data adapted from US4866168A .

Reverse-Phase Chromatography

For pharmaceutical-grade purity, reverse-phase chromatography using hydrophobic packings (e.g., C18 silica) and tetrahydrofuran (THF)-based eluents selectively isolates this compound from acetylated byproducts . This step achieves >99% purity, as validated by high-performance liquid chromatography (HPLC) .

Characterization and Quality Control

Spectroscopic Analysis

Mass Spectrometry :

Infrared Spectroscopy :

Table 2: Key IR Absorbance Bands

| Wavelength (µm) | Assignment |

|---|---|

| 3.0 | O–H/N–H stretching |

| 6.4 | Pyrrole ring deformation |

| 9.4 | C–N asymmetric stretch |

Elemental and Thermal Analysis

Elemental analysis of the disodium salt derivative () reveals residual water content (<2%), while thermogravimetric analysis (TGA) shows stability up to 200°C .

Applications in Nanomedicine and Drug Delivery

Co-Assembly with Chemotherapeutic Agents

Recent advances exploit this compound’s amphiphilic properties to co-assemble with docetaxel prodrugs into nanoparticles (NPs). Optimized formulations (e.g., DSD/HP NPs) exhibit:

-

Mean particle size: 120–150 nm.

-

Drug encapsulation efficiency: >85% for both hematoporphyrin and docetaxel .

Table 3: Nanoparticle Formulation Parameters

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (HP:DSD) | 1:2 |

| Stabilizer | Poloxamer 188 (1% w/v) |

| Zeta Potential | -25 mV |

化学反应分析

Types of Reactions: Hematoporphyrin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different porphyrin derivatives.

Reduction: Reduction reactions can modify the porphyrin ring structure.

Substitution: Substitution reactions can occur at the peripheral groups of the porphyrin ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

科学研究应用

Photodynamic Therapy (PDT)

Mechanism of Action

Hematoporphyrin hydrochloride functions as a photosensitizer in PDT, where it absorbs specific wavelengths of light (typically in the red spectrum) and generates singlet oxygen. This highly reactive form of oxygen induces peroxidative damage to cellular structures, including membranes and DNA, leading to cell death.

Applications in Cancer Treatment

This compound has been extensively studied for its efficacy in treating various malignancies:

- Liver Cancer : Research indicates that combining this compound with doxorubicin-loaded nanoparticles enhances therapeutic outcomes while minimizing systemic toxicity.

- Cholangiocarcinoma : The compound has shown effectiveness when used alongside stent placement, improving patient outcomes.

- Sarcomas : Studies have demonstrated that hematoporphyrin monomethyl ether-mediated PDT significantly inhibits the proliferation of sarcoma cell lines and induces apoptosis, confirming its potential as an effective treatment modality .

Psychiatric Applications

Historically, this compound was explored for its potential antidepressant and antipsychotic effects. Early studies reported improvements in patients with manic-depressive disorders following treatment with this compound. In one notable study involving 37 patients, 23 exhibited significant improvement after administration of this compound . However, the exact mechanism by which this compound exerts its psychiatric effects remains largely empirical and not fully understood.

Other Therapeutic Applications

Beyond oncology and psychiatry, this compound has been investigated for its potential use in other medical fields:

- Antitumor Activity : Research indicates that this compound can enhance the expression of heme carrier proteins, facilitating better cellular uptake and improving the efficacy of PDT against tumors.

- Neurotoxicity Concerns : While exploring its therapeutic benefits, some studies have raised concerns about potential side effects such as polyneuritis associated with hematoporphyrin therapy .

Several studies highlight the effectiveness of this compound in clinical settings:

- In Vivo Studies : A study involving docetaxel prodrug and hematoporphyrin co-assembled nanoparticles demonstrated prolonged drug circulation time and enhanced tumor distribution while reducing exposure to normal tissues. This combination significantly inhibited tumor growth in animal models.

- Cellular Accumulation Studies : While this compound is less potent than Photofrin II, it still shows significant photodynamic cytotoxicity against solid tumors.

- Pharmacokinetics : Investigations into the pharmacokinetics of hematoporphyrin revealed increased oxygen consumption in irradiated rat liver mitochondria, indicating potential metabolic interactions that could enhance therapeutic effects .

作用机制

The mechanism of action of hematoporphyrin hydrochloride in photodynamic therapy involves several steps:

Absorption: The compound absorbs light, leading to the formation of an excited state.

Energy Transfer: The excited state transfers energy to molecular oxygen, generating singlet oxygen.

Cellular Damage: Singlet oxygen and other reactive oxygen species cause damage to cellular components, leading to cell death.

相似化合物的比较

Hematoporphyrin hydrochloride belongs to a broader class of porphyrin derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Photofrin (Hematoporphyrin Derivative)

- Structure: A mixture of hematoporphyrin monomers, dimers, and oligomers with dehydration products .

- Absorption : Peak at 630 nm, similar to this compound .

- Efficacy : Clinically approved for esophageal, lung, and bladder cancers. Achieves complete tumor regression in superficial lesions but requires high drug doses for pigmented tumors .

- Limitations : Prolonged skin photosensitivity, low selectivity, and aggregation in aqueous solutions .

Hematoporphyrin Monomethyl Ether (HMME)

- Structure : Hematoporphyrin with one methylated propionic acid group, enhancing lipophilicity .

- Absorption : Retains absorption at 630 nm but shows improved cellular uptake due to higher lipophilicity .

- Efficacy: Used in sonodynamic therapy (SDT) for gliomas. Exhibits higher tumor-to-normal tissue ratio compared to this compound .

- Limitations: Limited clinical data; requires advanced delivery systems (e.g., liposomes) for optimal bioavailability .

Deuteroporphyrin Hydrochloride

- Structure : Lacks two hydroxyl groups compared to hematoporphyrin, increasing hydrophobicity .

- Absorption : Similar spectral profile but reduced ROS generation efficiency .

- Efficacy : Primarily used in biochemical assays (e.g., heme-binding studies) rather than clinical PDT .

- Limitations : Poor water solubility and undefined pharmacokinetics .

5-Aminolevulinic Acid Hydrochloride (5-ALA)

- Structure: A prodrug metabolized into protoporphyrin IX (PpIX), a endogenous photosensitizer .

- Absorption : PpIX absorbs at 635 nm, enabling deeper tissue penetration (up to 2 cm) .

- Efficacy : FDA-approved for actinic keratosis and glioblastoma. Topical application minimizes systemic photosensitivity .

- Limitations : Painful injections in hydrochloride form; poor passive membrane transport .

Table 1: Key Properties of this compound and Analogues

Structural and Functional Insights

- Side Chain Modifications : Methylation (HMME) or esterification (mesoporphyrin dimethyl ester) enhances lipophilicity, improving tumor targeting but complicating aqueous formulation .

- Generational Differences : Second-generation PS (e.g., 5-ALA) exhibit longer absorption wavelengths (>650 nm) for deeper penetration, addressing hematoporphyrin’s limitations .

- ROS Mechanisms : Hematoporphyrin derivatives primarily produce singlet oxygen (Type II PDT), whereas 5-ALA-generated PpIX also induces hydroxyl radicals (Type I), broadening therapeutic effects .

生物活性

Hematoporphyrin hydrochloride (HpHCl) is a synthetic derivative of heme, primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). This compound exhibits significant biological activity, particularly in the treatment of various malignancies and other medical applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClN₄O₃

- Molecular Weight : Approximately 598.6887 g/mol

- Color : Deep red, typically found in solution form

This compound's primary mechanism involves the generation of reactive oxygen species (ROS) upon photoactivation. This process leads to cellular damage and apoptosis in targeted cancer cells. The steps involved in its action are:

- Absorption of Light : HpHCl absorbs specific wavelengths of light (typically in the red spectrum).

- Singlet Oxygen Generation : Excitation leads to the production of singlet oxygen, a highly reactive form of oxygen.

- Cellular Damage : ROS induce peroxidative reactions that damage cellular structures, including membranes and DNA.

1. Photodynamic Therapy (PDT)

HpHCl is extensively used in PDT for treating various cancers, including:

- Liver Cancer : Studies have demonstrated its efficacy in combination with doxorubicin-loaded nanoparticles, enhancing therapeutic outcomes while minimizing systemic toxicity .

- Cholangiocarcinoma : Effective when used alongside stent placement.

2. Psychiatric Applications

Historically, hematoporphyrin was explored for its antidepressant and antipsychotic effects, particularly in treating manic-depressive disorders .

3. Antitumor Activity

Research indicates that HpHCl can enhance the expression of heme carrier proteins, facilitating better uptake into cells and improving PDT efficacy against tumors.

Comparative Analysis with Other Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Protoporphyrin IX | C₁₂H₁₄N₄O₃ | Precursor to heme; used in similar therapies |

| Hematoporphyrin Derivative | Variable | Enhanced photosensitizing ability |

| Chlorin e6 | C₁₂H₁₄N₄O₃ | More potent photosensitizer; used in cancer therapy |

| Photofrin | Variable | Approved for clinical use; broader application range |

This compound stands out due to its historical use in psychiatric treatments alongside modern oncological applications. Its ability to generate singlet oxygen makes it particularly effective compared to other similar compounds.

Case Studies and Research Findings

- In Vivo Studies : A study involving docetaxel prodrug and hematoporphyrin co-assembled nanoparticles showed promising results in prolonging drug circulation time and enhancing tumor distribution while reducing exposure to normal tissues. The combination significantly inhibited tumor growth in 4T1 tumor-bearing mice .

- Cellular Accumulation Studies : Research comparing hematoporphyrin derivatives indicated that while HpHCl is less potent than Photofrin II, it still demonstrates significant photodynamic cytotoxicity against solid tumors .

- Pharmacokinetics : In pharmacokinetic studies, hematoporphyrin was shown to increase oxygen consumption in irradiated rat liver mitochondria, indicating potential metabolic interactions that could enhance its therapeutic effects .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing high-purity hematoporphyrin hydrochloride, and how are they validated?

this compound is traditionally synthesized via the acetic acid-sulfuric acid derivative method, as described by Nencki and Zaleski . However, commercial preparations often contain impurities, necessitating purification using column chromatography or HPLC to isolate monomeric porphyrins . Validation involves spectroscopic characterization (e.g., 1H-NMR for structural confirmation, UV-Vis for absorption peaks at ~400 nm and 630 nm) and mass spectrometry (HRMS) to verify molecular integrity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- 1H-NMR : To confirm the presence of characteristic pyrrole proton signals and methine bridges .

- HPLC : For assessing purity and separating derivatives like hematoporphyrin monomethyl ether (HMME) .

- UV-Vis spectroscopy : To identify Soret (400–410 nm) and Q-bands (500–630 nm) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Carcinogenicity : Classified as a suspected carcinogen (OSHA Category 2); avoid inhalation, skin contact, and use fume hoods .

- PPE : Wear nitrile gloves, lab coats, and eye protection. Contaminated materials must be disposed of as hazardous waste .

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How do variations in light parameters (wavelength, dosage) affect this compound’s photodynamic efficacy in vivo?

Studies in murine models show that light at 630 nm (matching the Q-band) with a fluence rate of 50–100 mW/cm² optimizes singlet oxygen generation . However, excessive fluence (>150 mW/cm²) can cause thermal confounding. Dose-response curves should correlate porphyrin concentration (e.g., 5–20 mg/kg) with tumor regression rates, using oxygen saturation probes to monitor microenvironments .

Q. How can researchers mitigate batch-to-batch variability in this compound’s photodynamic activity?

- Purification : Use affinity chromatography to isolate active monomers (e.g., HMME) from polymeric impurities .

- Standardization : Pre-calibrate each batch using in vitro assays (e.g., photo-induced cytotoxicity in HeLa cells) .

- Quality Control : Implement LC-MS to verify consistency in molecular weight and impurity profiles .

Q. What experimental designs address conflicting data on heat’s role in hematoporphyrin-mediated photodynamic therapy (PDT)?

Lipson and Baldes demonstrated that elevated temperatures (38–40°C) enhance PDT efficacy in mice by increasing tissue oxygenation . To resolve contradictions, design studies with:

- Controlled thermal chambers to isolate heat effects.

- Dual-parameter monitoring (e.g., thermocouples for temperature, oximeters for O₂ levels).

- Statistical models (e.g., ANOVA) to differentiate thermal vs. photodynamic contributions .

Q. How does this compound interact with heme-binding proteins, and what are the implications for experimental models?

As a substrate for heme-binding protein affinity chromatography, hematoporphyrin dihydrochloride (HY-B0754A) enables the study of protein-porphyrin interactions . Researchers should:

- Use surface plasmon resonance (SPR) to quantify binding kinetics (Kd, Kon/Koff).

- Validate findings with knockout models (e.g., heme oxygenase-1-deficient mice) to assess biological relevance .

Q. What are the key considerations for translating this compound-based PDT into clinical trials for pediatric populations?

Recent trials for port-wine stains used HMME (a derivative) at 5 mg/kg with 532 nm light, achieving 70% efficacy in children . Critical factors include:

属性

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOMKBSOIPKRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-50-7, 17471-45-3, 17696-69-4 | |

| Record name | Hematoporphyrin monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haematoporphyrin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。